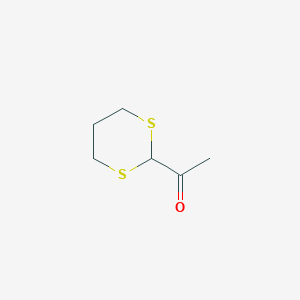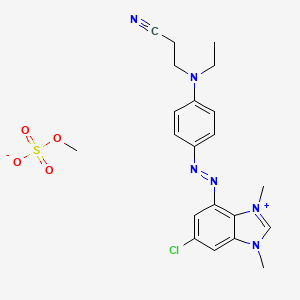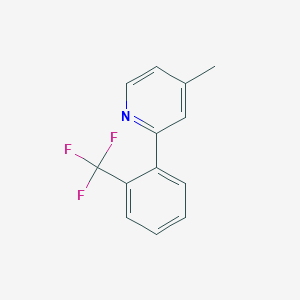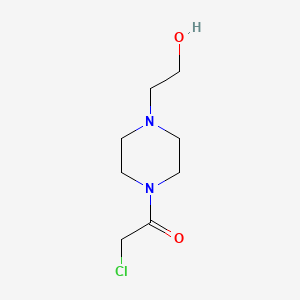
1-Piperazineethanol,4-(chloroacetyl)-(9ci)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Piperazineethanol, 4-(chloroacetyl)-(9ci) is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and other industrial fields. This compound is characterized by the presence of a piperazine ring substituted with an ethanol group and a chloroacetyl group.
Preparation Methods
The synthesis of 1-Piperazineethanol, 4-(chloroacetyl)-(9ci) typically involves the reaction of piperazine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
1-Piperazineethanol, 4-(chloroacetyl)-(9ci) undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols to form new derivatives.
Oxidation and Reduction: The ethanol group can be oxidized to form aldehydes or carboxylic acids, while reduction can lead to the formation of primary amines.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases to yield piperazine and chloroacetic acid.
Common reagents used in these reactions include sodium hydroxide for hydrolysis, potassium permanganate for oxidation, and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Piperazineethanol, 4-(chloroacetyl)-(9ci) has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiparasitic properties.
Medicine: Derivatives of this compound are explored for their potential use in treating diseases such as cancer, neurological disorders, and infections.
Industry: It is used in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Piperazineethanol, 4-(chloroacetyl)-(9ci) depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes, receptors, or DNA. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins or nucleic acids, leading to inhibition or modification of their function. The piperazine ring can enhance the compound’s ability to cross cell membranes and interact with intracellular targets.
Comparison with Similar Compounds
1-Piperazineethanol, 4-(chloroacetyl)-(9ci) can be compared with other piperazine derivatives such as:
1-(4-Pyridyl)piperazine: Known for its use in the synthesis of pharmaceuticals and agrochemicals.
4-(p-Chloro-alpha-phenylbenzyl)-1-piperazineethanol: Used as an antifungal agent and in forensic toxicology.
1-Piperazineethanol, 4-[(4-chlorophenyl)phenylmethyl]-, hydrochloride: Studied for its potential therapeutic applications.
The uniqueness of 1-Piperazineethanol, 4-(chloroacetyl)-(9ci) lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its chloroacetyl group provides a reactive site for further modifications, making it a versatile intermediate in various synthetic pathways.
Properties
CAS No. |
77580-36-0 |
|---|---|
Molecular Formula |
C8H15ClN2O2 |
Molecular Weight |
206.67 g/mol |
IUPAC Name |
2-chloro-1-[4-(2-hydroxyethyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C8H15ClN2O2/c9-7-8(13)11-3-1-10(2-4-11)5-6-12/h12H,1-7H2 |
InChI Key |
GTPBAYNQHIBLAI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCO)C(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


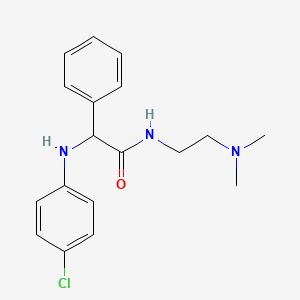

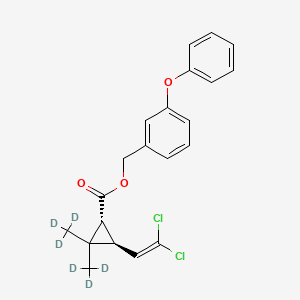

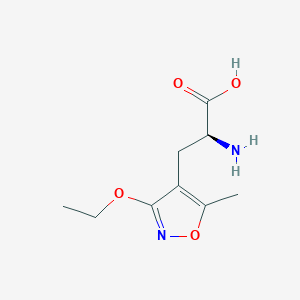
![2-[1-(1-Benzo[1,3]dioxol-5-ylmethyl-1H-tetrazol-5-ylmethyl)-piperidin-4-yl]-benzothiazole](/img/structure/B13793262.png)
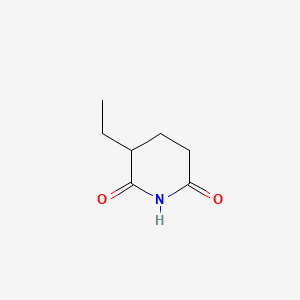
![Disodium;7-[(4-amino-5-methoxy-2-methylphenyl)diazenyl]naphthalene-1,3-disulfonate](/img/structure/B13793272.png)
